Antifungal protein 1
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
QSERFEQQMQGQDFSHDERFLSQAA |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Afp1 has been investigated for its potential to protect crops from fungal pathogens. Its ability to inhibit the growth of various fungi makes it a candidate for biocontrol agents in agriculture.
- Mechanism of Action : Afp1 binds to the cell walls of fungi, particularly targeting chitin, which is a critical component of fungal cell walls. This binding disrupts fungal cell integrity and inhibits growth and spore germination .
- Field Trials : Studies have shown that plants expressing Afp1 exhibit increased resistance to fungal infections, suggesting its utility in genetically modified crops aimed at enhancing disease resistance .
Food Industry Applications
The antifungal properties of Afp1 can also be harnessed in the food industry to prevent spoilage caused by fungal contamination.
- Fermented Products : By integrating Afp1-producing Lactococcus lactis strains into food products, manufacturers can reduce the risk of spoilage from fungi, which can produce harmful mycotoxins . This application is particularly relevant for dairy products and other fermented foods.
- Safety and Stability : Afp1’s stability across a range of pH levels and temperatures makes it suitable for various food processing conditions, ensuring its effectiveness as a preservative .
Therapeutic Applications
Research into the therapeutic potential of Afp1 is ongoing, particularly regarding its use against human fungal pathogens.
- Inhibition of Pathogenic Fungi : Afp1 has shown activity against several pathogenic fungi, including Candida species and Aspergillus spp. Laboratory studies indicate that Afp1 can inhibit the growth of these fungi effectively, suggesting potential for development as an antifungal drug .
- Combination Therapies : Preliminary studies indicate that combining Afp1 with existing antifungal agents may enhance therapeutic outcomes against resistant strains of fungi. For instance, in vivo studies with mice have shown that co-administration with traditional antifungals can prolong survival rates in cases of invasive fungal infections .
Case Study 1: Inhibition of Ustilago maydis
Research demonstrated that maize AFP1 (a homolog of Afp1) binds to multiple sites on Ustilago maydis, impairing its growth and spore germination. The study highlighted how AFP1 interacts with chitin deacetylases on the fungal surface, increasing chitin levels and disrupting normal fungal development .
Case Study 2: Efficacy Against Aspergillus fumigatus
In experiments involving immunosuppressed mice infected with Aspergillus fumigatus, PAF (a related antifungal protein) was tested alongside Afp1. While initial results showed limited efficacy when administered alone, combination therapies indicated improved outcomes, suggesting that similar approaches could be explored with Afp1 .
Comparative Data Table
The following table summarizes key findings related to the applications and effectiveness of Afp1 compared to other antifungal proteins:
| Property/Protein | This compound (Afp1) | PAF | Other Antifungal Proteins |
|---|---|---|---|
| Source | Streptomyces tendae | Penicillium chrysogenum | Various plant sources |
| Mechanism | Binds chitin; disrupts cell wall | Inhibits cell growth | Diverse mechanisms |
| Stability | High | Moderate | Varies |
| Effective Against | Multiple fungi | Aspergillus, Candida | Various pathogens |
| Application Areas | Agriculture, Food Safety | Medical Research | Agriculture |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Antifungal Protein 1 and Related Compounds
Mechanistic Differences and Similarities
Membrane-Targeting Proteins
AFP1 and Rs-AFP1 share structural similarities with cationic peptides that interact with fungal membranes. Rs-AFP1’s γ-core motif facilitates membrane permeabilization by binding to phospholipid headgroups, a mechanism corroborated by nuclear magnetic resonance (NMR) studies . Both proteins lack enzymatic activity, relying instead on physical disruption of membrane integrity.
Cell Wall-Targeting Proteins
Proteins such as those from Penicillium expansum exhibit divergent mechanisms, including inhibition of cell wall biosynthesis and induction of oxidative stress. For example, one of the three AFPs from P. expansum inhibits β-1,3-glucan synthase, a critical enzyme for fungal cell wall integrity . This contrasts with AFP1, which lacks direct enzymatic inhibition but may synergize with cell wall-targeting drugs .
Species Specificity and Spectrum
While AFP1 demonstrates broad-spectrum activity, other AFPs show niche specificity. For instance, Aspergillus giganteus AFP is highly effective against C. albicans but less so against filamentous fungi, likely due to differences in membrane composition . Similarly, lysozyme primarily targets yeast-form fungi by degrading cell wall chitin, a mechanism absent in AFP1 .
Synergistic Potential with Conventional Antifungals
AFP1’s synergy with azoles and polyenes has been hypothesized due to its membrane-disrupting activity, which enhances intracellular uptake of small-molecule drugs . This mirrors the behavior of Rs-AFP1, which potentiates fluconazole efficacy against drug-resistant Candida strains .
Preparation Methods
Expression and Recombinant Production of Antifungal Protein 1
One advanced method for preparing AFP1 involves recombinant expression in Escherichia coli systems. This approach utilizes codon optimization and fusion partners to enhance solubility and yield of the target protein.
Codon Optimization and Fusion Tags: Codon sequences of AFP1 genes are optimized for E. coli expression. Fusion partners such as Thioredoxin (Trx) and 6-Histidine (6His) tags are employed to improve solubility and facilitate purification.
Expression System: Recombinant AFP1 variants (e.g., PgAFP and AfAFP) are expressed in E. coli and harvested as soluble proteins.
-
- Initial purification is performed using Ni-NTA affinity chromatography targeting the 6His tag.
- Fusion tags are enzymatically removed using proteases such as PreScission protease.
- Further purification is achieved via cation exchange chromatography exploiting the protein’s basic nature at physiological pH.
- Final polishing is done by gel filtration chromatography to ensure homogeneity and high purity (above 95%).
Analytical Confirmation: Mass spectrometry and peptide sequencing confirm the identity and integrity of the recombinant AFP1. Post-translational modifications like acetylation or phosphorylation are minimal and negligible in effect. Disulfide bridge formation is analyzed by LC-MS/MS under non-reducing conditions.
Hydrophobicity Profiling: High-performance liquid chromatography (HPLC) is used to assess hydrophobicity differences among AFP variants, which may influence antifungal activity.
| Step | Method/Technique | Purpose | Notes |
|---|---|---|---|
| Gene Optimization | Codon optimization | Enhance expression | Tailored for E. coli |
| Fusion Tagging | Trx-6His fusion | Solubility and affinity tag | Facilitates purification |
| Affinity Purification | Ni-NTA chromatography | Initial purification | Targets His-tag |
| Tag Removal | PreScission protease cleavage | Obtain native protein | Removes fusion tags |
| Ion Exchange Chromatography | Cation exchange (RESOURCE S) | Remove contaminants | Exploits protein charge at pH 7.4 |
| Gel Filtration Chromatography | Size exclusion chromatography | Final purification | Ensures homogeneity |
| Mass Spectrometry | LC-MS/MS | Protein identification | Confirms sequence and disulfide bonds |
| Hydrophobicity Analysis | HPLC | Protein polarity assessment | Retention time indicates hydrophobicity |
Purification from Natural Sources: Mold-Derived AFP
AFP1 can also be isolated directly from fungal cultures such as Aspergillus giganteus.
-
- Mold is cultured in liquid medium, and culture supernatant is collected after cell removal.
-
- Chitin affinity chromatography exploits AFP’s binding affinity to chitin, a fungal cell wall component.
- Gel filtration chromatography is used subsequently to separate AFP1 from other proteins.
| Step | Method/Technique | Purpose | Notes |
|---|---|---|---|
| Culture | Mold culture (Aspergillus) | Source of AFP | Liquid medium cultivation |
| Affinity Chromatography | Chitin affinity column | Specific binding and capture | Utilizes AFP affinity to chitin |
| Gel Filtration Chromatography | Size exclusion chromatography | Further purification | Separates based on size |
| Yield | 6.9 mg per 2 L culture | Amount of purified AFP | High purity and homogeneity |
Purification from Bacterial Sources: Bacillus subtilis AFP
AFP1-like proteins have been isolated from Bacillus subtilis strains, which secrete antifungal proteins during fermentation.
-
- Bacillus subtilis strain B29 is cultured in NYD medium (glucose, beef extract, yeast extract) at 30 °C, pH 7.5, for 5 days with shaking.
-
- Ammonium sulfate precipitation is performed in two steps:
- 30% saturation to remove unwanted proteins.
- 70% saturation to precipitate AFP.
- Ammonium sulfate precipitation is performed in two steps:
-
- Precipitates are dissolved in phosphate buffer and dialyzed extensively to remove salts.
-
- Ion exchange chromatography on DEAE-52 cellulose separates proteins based on charge.
- Elution with a linear NaCl gradient isolates AFP-containing fractions.
- Further purification by gel filtration chromatography on Bio-Gel® P-100 yields highly pure AFP (designated B29I).
-
- SDS-PAGE confirms molecular mass (~42.3 kDa).
- Isoelectric focusing determines pI (~5.69).
- HPLC analysis shows purity of 97.81%.
- N-terminal sequencing and MALDI-TOF mass spectrometry confirm protein identity.
| Step | Method/Technique | Purpose | Notes |
|---|---|---|---|
| Culture | Bacillus subtilis B29 in NYD medium | Protein production | 5 days at 30 °C, pH 7.5 |
| Protein Precipitation | Ammonium sulfate (30% then 70%) | Fractionation of proteins | Removes contaminants, precipitates AFP |
| Dialysis | Phosphate buffer dialysis | Remove salts and impurities | 24 h with multiple buffer changes |
| Ion Exchange Chromatography | DEAE-52 cellulose | Charge-based separation | Gradient elution with NaCl |
| Gel Filtration Chromatography | Bio-Gel® P-100 | Size-based purification | Yields purified AFP fraction B29I |
| SDS-PAGE | Electrophoresis | Molecular weight determination | ~42.3 kDa |
| Isoelectric Focusing | IEF-PAGE | pI determination | pI = 5.69 |
| HPLC | C18 reversed phase | Purity analysis | 97.81% purity |
| Mass Spectrometry | MALDI-TOF | Protein identification | Peptide mass fingerprinting |
| N-terminal Sequencing | Edman degradation | Sequence confirmation | Confirms protein identity |
| Antifungal Assay | PDA plate inhibition test | Bioactivity measurement | IC50 values against fungal pathogens |
Summary Table Comparing AFP1 Preparation Methods
Q & A
Q. What are the key structural motifs of Rs-AFP1, and how do they influence its antifungal activity?
Rs-AFP1 adopts a "cysteine-stabilized αβ motif" comprising an α-helix (Asn18–Leu28) and a triple-stranded β-sheet (β1: Lys2–Arg6; β2: His33–Tyr38; β3: His43–Pro50). Disulfide bridges (Cys21-Cys45, Cys25-Cys47) stabilize the helix-sheet interaction, critical for electrostatic and specific binding to fungal membranes . Mutational studies suggest that surface-excharged residues in the γ-core motif (β2-β3 loop) mediate membrane disruption .
Q. What experimental methods are used to determine the antifungal activity of proteins like Rs-AFP1?
- Minimum Inhibitory Concentration (MIC) assays : Quantify the lowest protein concentration inhibiting fungal growth (e.g., MIC values of 7.13–24.4 µg/mL against Candida spp. in standardized CLSI broth microdilution protocols) .
- Disc diffusion assays : Measure inhibition zones (e.g., 16–22 mm zones for C. albicans and A. fumigatus) using protein-loaded discs on agar plates .
- Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–48 hours .
Q. How are antifungal proteins isolated and purified from microbial sources?
- Ammonium sulfate precipitation : Crude protein extraction using 70% (w/v) saturation, followed by dialysis to remove salts .
- Chromatography : Ion-exchange (DEAE-Sephadex) and gel filtration (Sephadex G-100) for stepwise purification. SDS-PAGE confirms homogeneity (e.g., single band at ~38.7 kDa for Bacillus subtilis B25 protein) .
Q. How do plant-derived antifungal proteins interact with fungal cells?
Rs-AFP1 and Efe-AfpA bind to fungal membrane sphingolipids (e.g., glucosylceramide), inducing membrane permeabilization and ion leakage . NCR044 targets the nucleolus, disrupting ribosomal assembly via electrostatic interactions with rRNA .
Advanced Research Questions
Q. How can computational models aid in the rational design of antifungal peptides?
- QSAR-driven platforms : Tools like antifungipept use quantitative structure-activity relationship (QSAR) models to predict MIC values (e.g., 95.2% accuracy for C. albicans inhibition) and optimize peptide sequences. Modifications include:
Q. How to resolve contradictions in MIC data across studies?
Discrepancies arise from methodological variability (e.g., broth media, inoculum size). Standardization steps:
- Use CLSI/FEUCAST guidelines for MIC assays .
- Include reference strains (e.g., C. albicans ATCC 90028) for cross-study validation .
- Report 95% confidence intervals for predictive model outputs .
Q. What mechanisms explain antifungal protein resistance in pathogens?
- Membrane remodeling : Upregulation of efflux pumps (e.g., ABC transporters) or altered sphingolipid composition .
- ROS detoxification : Overexpression of catalase and superoxide dismutase to counteract ROS-induced damage .
- Target mutation : Structural changes in ThrRS or ribosomal proteins to evade binding .
Q. How to assess the impact of antifungal proteins on fungal morphology?
- Light/confocal microscopy : Visualize hyphal distortion, spore swelling, and membrane integrity loss (e.g., propidium iodide uptake) .
- SEM/TEM : Capture ultrastructural changes like cell wall lysis or organelle disorganization .
Q. What are the challenges in scaling up recombinant production of antifungal proteins?
- Low yield in E. coli : Rs-AFP1 fusion proteins require codon optimization and refolding from inclusion bodies .
- Post-translational modifications : Plant-specific glycosylation patterns may be lost in prokaryotic systems, altering activity .
- Cost-effective purification : Multi-step chromatography increases production costs for clinical-grade proteins .
Q. How to evaluate the specificity of antifungal proteins toward different fungal species?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
